molecular formula C19H29NO4S B2416643 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide CAS No. 898425-65-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide

Cat. No. B2416643
CAS RN: 898425-65-5
M. Wt: 367.5
InChI Key: RVXJBMGNGYZAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H29NO4S and its molecular weight is 367.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide have been explored for their anticancer properties. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, synthesized through specific reactions, showed potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. This compound was characterized by spectroscopic techniques and confirmed its structure through crystallography, suggesting a possible pathway for developing anticancer agents (Sharma et al., 2018).

Synthesis Methodologies

The field has also seen advancements in synthesis methods. For example, a high-yielding cyclization process was described, leading to compounds that could be reduced to other significant forms in good overall yield. Such methodologies contribute to the broader application of related compounds in pharmaceuticals and material science (King, 2007).

Corrosion Inhibition

Derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide have been investigated as corrosion inhibitors. For instance, acetamide, isoxazolidine, and isoxazoline derivatives were synthesized and their efficiency in preventing corrosion on steel surfaces in acidic and mineral oil media was tested, showing promising results (Yıldırım & Cetin, 2008).

Polymer Network Formation

Research on polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating poly(methyl methacrylate) hybrid networks in air atmosphere has been conducted. A specific derivative was synthesized and used as a photoinitiator, demonstrating improved thermal stability and robust polymer/filler network formation, indicating potential applications in material science (Batibay et al., 2020).

Environmental Degradation Studies

The advanced oxidation chemistry of related compounds, such as the degradation of paracetamol in the UV/H2O2 system, has been explored to understand the breakdown pathways and products. This research provides insights into the environmental impact and degradation mechanisms of similar compounds (Vogna et al., 2002).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S/c1-14(2)11-20(17-9-10-25(22,23)13-17)19(21)12-24-18-7-5-16(6-8-18)15(3)4/h5-8,14-15,17H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJBMGNGYZAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.